![molecular formula C17H28O5 B149985 [(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate CAS No. 126565-09-1](/img/structure/B149985.png)
[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es is a complex organic compound with the molecular formula C17H28O5 and a molecular weight of 312.4 g/mol. This compound is known for its unique structural features, which include a fused bicyclic ring system with multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es typically involves multi-step organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure high yield and purity. The specific conditions, including temperature, pressure, and choice of catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl ester : A closely related compound with similar structural features.
- Other esters of acetic acid : Compounds with different substituents on the ester group but similar core structures .
Uniqueness
The uniqueness of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties .
Properties
CAS No. |
126565-09-1 |
|---|---|
Molecular Formula |
C17H28O5 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |
InChI |
InChI=1S/C17H28O5/c1-5-19-15-11(3)14-7-6-10(2)13-8-9-20-17(13,14)16(22-15)21-12(4)18/h10-11,13-16H,5-9H2,1-4H3/t10-,11-,13+,14+,15+,16+,17-/m1/s1 |
InChI Key |
XQGPUPZIXFNITR-ABRRYTQFSA-N |
SMILES |
CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@@]2([C@H](O1)OC(=O)C)OCC3)C)C |
Canonical SMILES |
CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


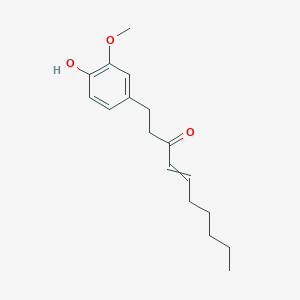
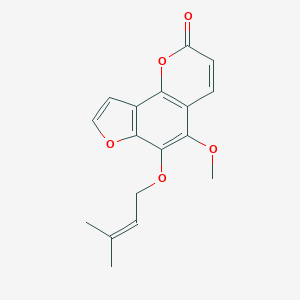

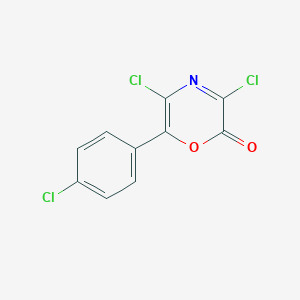
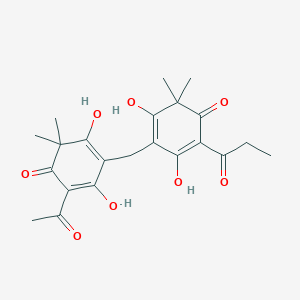
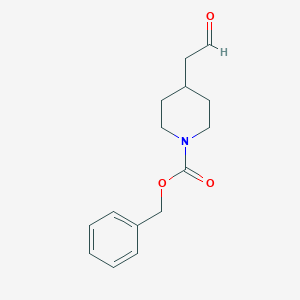
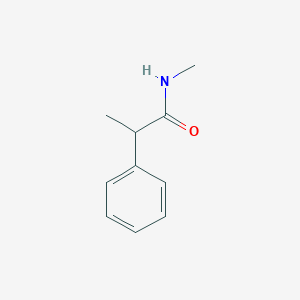
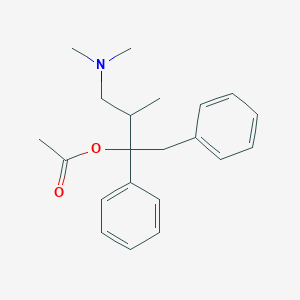
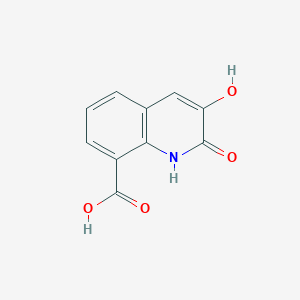
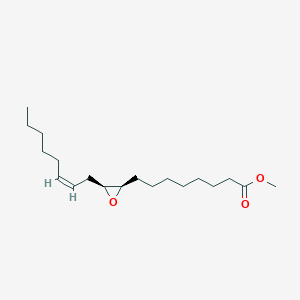
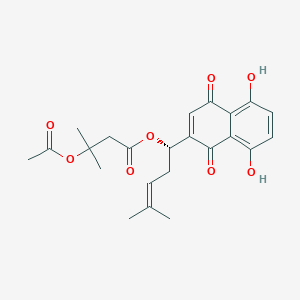
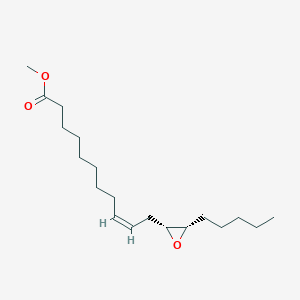
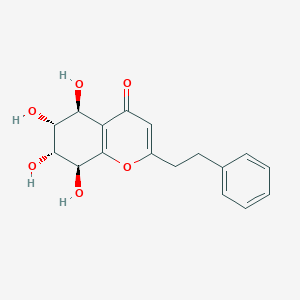
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)
